Brivaracetam (alfaR, 4R)-Isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brivaracetam (alfaR, 4R)-Isomer, also known as (αR,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide, is an antiepileptic drug used to treat partial-onset seizures in people with epilepsy . It is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (alfaR, 4R)-isomer and (alfaS, 4S)-isomer . The (alfaR, 4R)-isomer is the pharmacologically active form responsible for Brivaracetam’s antiepileptic effects .

Synthesis Analysis

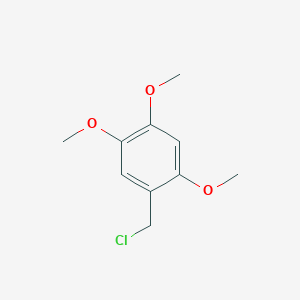

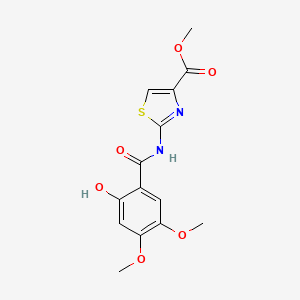

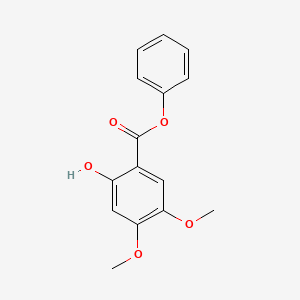

The synthesis of Brivaracetam (alfaR, 4R)-Isomer has been reported in several studies . One method involves the use of trimethylsilyl bromide in dichloromethane for 6 hours under an inert atmosphere, followed by reaction with sodium carbonate in ethanol at 50°C for 16 hours .Molecular Structure Analysis

The molecular formula of Brivaracetam (alfaR, 4R)-Isomer is C11H20N2O2, and its molecular weight is 212.29 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Brivaracetam (alfaR, 4R)-Isomer acts as a reagent for the preparation of 2-Oxo-1-pyrrolidine derivatives and their anticonvulsants activity . It is also an impurity of Brivaracetam, a 4-n-propyl analog of levetiracetam, and a racetam derivative with anticonvulsant properties .Applications De Recherche Scientifique

Treatment of Epilepsy

Brivaracetam is primarily used in the treatment of epilepsy . It was approved by the EMA and US FDA in January and February 2016, respectively, initially as an adjunctive agent for the treatment of partial-onset seizures (POS) in patients aged 16 years and older .

Real-World Effectiveness and Tolerability

A study titled “Effectiveness and Tolerability of 12-Month Brivaracetam in the Real World: EXPERIENCE, an International Pooled Analysis of Individual Patient Records” was conducted to assess the effectiveness and tolerability of Brivaracetam in routine practice in a large international population . The study included patients with epilepsy initiating Brivaracetam in Australia, Europe, and the United States . The outcomes included a reduction from baseline in seizure frequency, seizure freedom, continuous seizure freedom, Brivaracetam discontinuation, and treatment-emergent adverse events .

First Add-On Therapy in Focal Epilepsy

A Delphi consensus exercise was carried out to define the role of Brivaracetam in clinical practice and to provide guidance about its use as the first add-on antiseizure medication (ASM) and in selected clinical scenarios . The consensus indicated different clinical scenarios for which Brivaracetam can be a good candidate for treatment, including first add-on use . Brivaracetam was considered to have many advantageous characteristics that render it a suitable option for patients with focal epilepsy .

Mécanisme D'action

Target of Action

Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4R)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutanoic acid using acetic anhydride and pyridine as catalysts.", "Step 2: Conversion of (S)-2-Acetamido-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutyronitrile using thionyl chloride and DMF as solvents.", "Step 3: Conversion of (S)-2-Acetamido-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyronitrile using lithium aluminum hydride as a reducing agent.", "Step 4: Conversion of (S)-2-Amino-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyric acid using hydrochloric acid and water as solvents.", "Step 5: Conversion of (S)-2-Amino-3-methylbutyric acid to Brivaracetam (alfaR, 4R)-Isomer using sodium bicarbonate, ethyl acetate, and methanol as solvents." ] } | |

Numéro CAS |

357337-00-9 |

Formule moléculaire |

C11H20N2O2 |

Poids moléculaire |

212.29 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)